N-(4-Aminobutyl)-N-(2-phenylethyl)isoquinoline-5-sulfonamide
Description
N-(4-Aminobutyl)-N-(2-phenylethyl)isoquinoline-5-sulfonamide is an isoquinoline sulfonamide derivative characterized by a sulfonamide bridge linking an isoquinoline core to two substituents: a 4-aminobutyl group and a 2-phenylethyl group. The phenylethyl group introduces aromatic hydrophobicity, while the aminobutyl chain may enhance solubility or binding interactions with target proteins .
Properties
CAS No. |
651307-35-6 |
|---|---|
Molecular Formula |
C21H25N3O2S |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-(4-aminobutyl)-N-(2-phenylethyl)isoquinoline-5-sulfonamide |
InChI |
InChI=1S/C21H25N3O2S/c22-13-4-5-15-24(16-12-18-7-2-1-3-8-18)27(25,26)21-10-6-9-19-17-23-14-11-20(19)21/h1-3,6-11,14,17H,4-5,12-13,15-16,22H2 |
InChI Key |
MJPVFEONNUEEIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CCCCN)S(=O)(=O)C2=CC=CC3=C2C=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminobutyl)-N-phenethylisoquinoline-5-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized via the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.
Introduction of Sulfonamide Group: The sulfonamide group is introduced by reacting the isoquinoline derivative with sulfonyl chloride in the presence of a base such as pyridine.
Attachment of Aminobutyl and Phenethyl Groups: The final step involves the nucleophilic substitution reaction where the aminobutyl and phenethyl groups are attached to the isoquinoline-sulfonamide intermediate.
Industrial Production Methods
Industrial production of N-(4-Aminobutyl)-N-phenethylisoquinoline-5-sulfonamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminobutyl)-N-phenethylisoquinoline-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
N-(4-Aminobutyl)-N-phenethylisoquinoline-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-Aminobutyl)-N-phenethylisoquinoline-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The isoquinoline ring can intercalate with DNA, affecting gene expression and cellular processes. The aminobutyl and phenethyl groups enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Structural and Functional Analogues in Kinase Inhibition
H-89 (N-(2-(4-Bromocinnamylamino)ethyl)isoquinoline-5-sulfonamide)
- Structure: Shares the isoquinoline sulfonamide core but substitutes the aminobutyl and phenylethyl groups with a 4-bromocinnamylaminoethyl chain.
- Target : Protein kinase A (PKA).
- Key Properties :
- Comparison : The absence of bromocinnamyl in the target compound suggests lower specificity for PKA. However, the phenylethyl group may confer alternative binding preferences.
W-7 (N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide)
- Structure: Naphthalenesulfonamide core with a chloro substituent and aminohexyl chain.
- Target : Calmodulin (CaM) in the presence of Ca$^{2+}$.
- Key Properties :
- Comparison: The target compound lacks chlorine but retains a sulfonamide bridge and hydrophobic substituents. Its isoquinoline core may reduce CaM affinity compared to naphthalenesulfonamides like W-5.
Substituent Variations and Hydrophobicity
Thiophene Derivative (N-(4-Aminobutyl)-N-(2-(thiophen-3-yl)ethyl)isoquinoline-5-sulfonamide)
- Structure : Replaces the phenylethyl group with a thiophen-3-yl ethyl group.
- Key Properties :
Chloronaphthalene Derivative (N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide)
Q & A
Q. What are the recommended synthetic routes for N-(4-Aminobutyl)-N-(2-phenylethyl)isoquinoline-5-sulfonamide, and how can purity be ensured?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including sulfonylation and alkylation. Key steps include:
- Retrosynthetic analysis : Breaking the molecule into precursor fragments (e.g., isoquinoline-5-sulfonyl chloride and amine derivatives) .
- Purification : Use of column chromatography or recrystallization to achieve >95% purity, verified by HPLC (High-Performance Liquid Chromatography) .
- Critical validation : Monitor intermediates via TLC (Thin-Layer Chromatography) and confirm final product purity using melting point analysis and elemental composition (CHNS analysis) .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR to verify amine and sulfonamide functional groups. For example, the sulfonamide group shows characteristic peaks at δ 3.1–3.5 ppm (H) and 110–120 ppm (C) .
- IR Spectroscopy : Confirm N-H stretching (3200–3400 cm) and S=O symmetric/asymmetric vibrations (1150–1350 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H] peak at m/z 412.18) .
Advanced Research Questions
Q. How can computational methods improve the efficiency of synthesizing this compound?
Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict energetically favorable pathways and transition states .
- Machine Learning : Train models on existing sulfonamide reaction databases to predict optimal solvents, catalysts, and temperatures .
- Experimental Validation : Combine computational predictions with Design of Experiments (DoE) to minimize trial runs. For example, a Plackett-Burman design can screen critical variables (e.g., pH, temperature) .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Orthogonal Assays : Use multiple assays (e.g., enzyme inhibition, cell viability) to cross-validate results. For example, discrepancies in IC values may arise from assay-specific interference .
- Structural-Activity Relationship (SAR) : Compare analogs (e.g., variations in the phenyl or aminobutyl groups) to isolate key pharmacophores .
- Meta-Analysis : Aggregate data from peer-reviewed studies, applying statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Q. What strategies are recommended for studying this compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to predict binding modes with targets (e.g., kinases or GPCRs). Validate with mutagenesis studies .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () and thermodynamic parameters (ΔH, ΔS) .
- In Vivo Pharmacokinetics : Assess bioavailability using LC-MS/MS to measure plasma concentrations over time .
Q. How can researchers optimize reaction scalability while maintaining yield and purity?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) during scale-up to detect impurities .
- Membrane Separation : Use nanofiltration to remove by-products without compromising yield .
- Kinetic Studies : Model reaction rates at different scales using Arrhenius equations to adjust temperature gradients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
